An In-depth Technical Guide to 4-Nitrobenzophenone: Chemical Properties and Structure
An In-depth Technical Guide to 4-Nitrobenzophenone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzophenone is an organic compound featuring a benzophenone (B1666685) core substituted with a nitro group at the para position of one of the phenyl rings.[1] This compound is a yellow crystalline solid.[1] It is of significant interest in various fields of chemistry and drug development due to its versatile reactivity and photochemical properties. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications.
Chemical Structure and Identifiers
The structure of 4-Nitrobenzophenone consists of a central carbonyl group bonded to two phenyl rings, one of which is substituted with a nitro group in the para position.
Caption: Chemical structure of 4-Nitrobenzophenone.
Quantitative Data: Identifiers
| Identifier | Value |
| IUPAC Name | (4-nitrophenyl)(phenyl)methanone[2] |
| CAS Number | 1144-74-7[1][2][3][4][5][6][7] |
| Molecular Formula | C₁₃H₉NO₃[1][2][3][6][7][8] |
| Molecular Weight | 227.22 g/mol [2][3][5] |
| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(=O)=O[1] |
| InChI | InChI=1S/C13H9NO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9H[1][3][5][7][9] |
| InChIKey | ZYMCBJWUWHHVRX-UHFFFAOYSA-N[1][2][5][7][9] |
| EC Number | 214-542-2[5] |
| Beilstein/REAXYS | 1912753[5] |
Physicochemical Properties
4-Nitrobenzophenone is a yellow to light brown crystalline powder.[3][4] It is moderately soluble in organic solvents like ethanol (B145695) and acetone (B3395972) and has low solubility in water.[1]
Quantitative Data: Physicochemical Properties
| Property | Value |
| Appearance | Yellow to light brown crystalline powder[3][4] |
| Melting Point | 136-138 °C[3][4][5][8][10] |
| Boiling Point | ~368.92 °C (estimate)[3] |
| Density | ~1.406 g/cm³[3] |
| Flash Point | Not applicable[5] |
| Storage Temperature | Below +30°C[3][4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-Nitrobenzophenone.
| Spectroscopic Technique | Key Features |
| ¹H NMR | Spectra available for this compound.[9] |
| ¹³C NMR | Spectra available for this compound.[9] |
| IR | Spectra available for this compound.[7][9][11] |
| Mass Spectrometry | Spectra available for this compound.[7][9] |
| UV-Vis | Spectra available for this compound.[12] |
Synthesis and Reactivity
The presence of the nitro group influences the reactivity of 4-Nitrobenzophenone, enabling various chemical modifications.[1]
Synthesis
A common method for synthesizing benzophenone derivatives is through Friedel-Crafts acylation.[13] For 4-Nitrobenzophenone, this would typically involve the reaction of a 4-nitrobenzoyl derivative with benzene (B151609) in the presence of a Lewis acid catalyst. Another patented method involves the reaction of 4-chloronitrobenzene with aryl acetate (B1210297) in an organic solvent with a base.[14][15]
Caption: Conceptual workflow for the synthesis of 4-Nitrobenzophenone.
Reactivity
The nitro group can be reduced to an amine, opening pathways to a variety of amino-functionalized compounds.[13] The benzophenone core is known for its photoreactivity, which can be fine-tuned by substituents like the nitro group for applications as a photoinitiator.[1][13]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Methodology: A sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology: An IR spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet or ATR). Characteristic absorption bands indicate the presence of specific functional groups, such as the carbonyl (C=O) and nitro (NO₂) groups.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Methodology: A sample is ionized (e.g., by electron ionization), and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak confirms the molecular weight.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To study the electronic transitions within the molecule.
-
Methodology: A solution of the compound in a suitable solvent (e.g., ethanol) is prepared. The absorbance is measured over a range of wavelengths in the UV and visible regions.
Applications
4-Nitrobenzophenone serves as a valuable intermediate in organic synthesis and has several industrial applications.
Caption: Key applications of 4-Nitrobenzophenone.
-
Organic Synthesis: It is a key intermediate for constructing more complex organic molecules and heterocyclic compounds.[3][4][13]
-
Photoinitiator: Due to its ability to absorb ultraviolet light, it is used as a photoinitiator in polymer chemistry.[1][13]
-
Dyes and Pigments: It serves as a precursor in the production of dyes and pigments.[1]
-
Pharmaceutical Research: 4-Nitrobenzophenone is used in the quantitative structure-activity relationship analysis of benzophenone derivatives as potential antimalarial agents.[3][4]
Safety and Handling
As with many nitro compounds, 4-Nitrobenzophenone should be handled with care due to potential toxicity.[1]
-
General Precautions: Avoid contact with skin and eyes.[10] Do not ingest.[10] Use in a well-ventilated area.[16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles.[10][16] In case of dust, a particle filter respirator is recommended.[10]
-
Storage: Keep in a dry, cool, and well-ventilated place in a tightly closed container.[10]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[10]
-
Fire Safety: Use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam to extinguish fires.[10] Thermal decomposition can produce nitrogen oxides, carbon monoxide, and carbon dioxide.[10]
References
- 1. CAS 1144-74-7: 4-Nitrobenzophenone | CymitQuimica [cymitquimica.com]
- 2. 4-Nitrobenzophenone, 99% | Fisher Scientific [fishersci.ca]
- 3. 4-Nitrobenzophenone CAS#: 1144-74-7 [m.chemicalbook.com]
- 4. 4-Nitrobenzophenone | 1144-74-7 [chemicalbook.com]
- 5. 4-硝基二苯甲酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. Methanone, (4-nitrophenyl)phenyl- [webbook.nist.gov]
- 8. chembk.com [chembk.com]
- 9. 4-Nitrobenzophenone(1144-74-7) 1H NMR spectrum [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. nbinno.com [nbinno.com]
- 14. Method for preparing 4-nitrobenzophenone type compound (2018) | Jiang-Sheng Li [scispace.com]
- 15. CN108440299A - A method of preparing 4- nitro benzophenone class compounds - Google Patents [patents.google.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
